N-(2-benzoyl-4-chlorophenyl)-6-bromo-8-methyl-2-phenylquinoline-4-carboxamide
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Overview
Description
N-(2-benzoyl-4-chlorophenyl)-6-bromo-8-methyl-2-phenylquinoline-4-carboxamide is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups such as benzoyl, chloro, bromo, and carboxamide. The presence of these groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-chlorophenyl)-6-bromo-8-methyl-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of Substituents: The introduction of the benzoyl, chloro, bromo, and carboxamide groups can be achieved through various substitution reactions. For example, the benzoyl group can be introduced via Friedel-Crafts acylation, while the chloro and bromo groups can be added through halogenation reactions.
Final Assembly: The final step involves the coupling of the substituted quinoline with the appropriate carboxamide derivative under suitable reaction conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-chlorophenyl)-6-bromo-8-methyl-2-phenylquinoline-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl or nitro groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), alkylating agents (alkyl halides), nucleophiles (amines, thiols)
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Substituted quinoline derivatives with various functional groups
Scientific Research Applications
N-(2-benzoyl-4-chlorophenyl)-6-bromo-8-methyl-2-phenylquinoline-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used as a probe to study cellular processes and interactions. Its ability to interact with specific biomolecules makes it valuable in biochemical assays.
Medicine: The compound has potential therapeutic applications due to its ability to modulate biological pathways. It can be investigated for its efficacy in treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-6-bromo-8-methyl-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting signaling pathways and cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoyl-4-chlorophenyl)-2-bromo-N-methylacetamide
- 2-amino-N-(2-benzoyl-4-chlorophenyl)acetamides
- 5-(2,6-dichlorophenyl)-1,4-benzodiazepin-2-ones
Uniqueness
N-(2-benzoyl-4-chlorophenyl)-6-bromo-8-methyl-2-phenylquinoline-4-carboxamide is unique due to its specific combination of functional groups and its quinoline core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, highlighting its potential as a versatile research tool.
Properties
Molecular Formula |
C30H20BrClN2O2 |
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Molecular Weight |
555.8 g/mol |
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-6-bromo-8-methyl-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C30H20BrClN2O2/c1-18-14-21(31)15-23-24(17-27(33-28(18)23)19-8-4-2-5-9-19)30(36)34-26-13-12-22(32)16-25(26)29(35)20-10-6-3-7-11-20/h2-17H,1H3,(H,34,36) |
InChI Key |
YCEZTJWHQQUSBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(C=C2C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4)C5=CC=CC=C5)Br |
Origin of Product |
United States |
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